Adrenic acid

Catalog No.
S623359
CAS No.
28874-58-0
M.F
C22H36O2
M. Wt
332.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adrenic acid

CAS Number

28874-58-0

Product Name

Adrenic acid

IUPAC Name

(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+

InChI Key

TWSWSIQAPQLDBP-CGRWFSSPSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

Synonyms

7Z,10Z,13Z,16Z-Docosatetraenoic Acid; Δ7,10,13,16-Docosatetraenoic Acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O

Regulation of Blood Flow and Blood Pressure

Studies indicate that adrenic acid might play a role in regulating blood flow and blood pressure. It has been shown to cause relaxation of blood vessels in the adrenal cortex, potentially contributing to the regulation of blood flow to the adrenal glands []. This relaxation is thought to be mediated by metabolites of adrenic acid produced by specific cells within the adrenal gland [].

Potential Therapeutic Effects on Pain and Inflammation

Emerging research suggests that adrenic acid-derived epoxy fatty acids might possess anti-inflammatory and pain-relieving properties. Studies have demonstrated that a methyl ester prodrug of these fatty acids reduced endoplasmic reticulum stress and inflammatory pain in animal models []. This finding suggests potential therapeutic applications for pain management and inflammatory conditions.

Adrenic acid, also known as all-cis-7,10,13,16-docosatetraenoic acid, is a naturally occurring polyunsaturated fatty acid with the chemical formula C22H36O2. It is formed through the elongation of arachidonic acid, a key fatty acid involved in various physiological processes. Adrenic acid is particularly abundant in the early human brain and plays a significant role in cellular metabolism and signaling pathways .

Adrenic acid undergoes various metabolic transformations within the body. It is primarily metabolized by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes to produce biologically active metabolites such as dihomo-prostaglandins and epoxydocosatrienoic acids (also known as dihomo-EETs) . These metabolites are involved in several physiological functions, including vasodilation and modulation of inflammation.

One notable reaction involves the conversion of adrenic acid to arachidonic acid through β-oxidation . Additionally, in vascular endothelial cells, adrenic acid can induce concentration-dependent relaxations of blood vessels, mediated by its metabolites .

Adrenic acid exhibits several biological activities that contribute to its physiological roles. It is known to act as an endothelium-derived hyperpolarizing factor, promoting relaxation of vascular smooth muscle and influencing blood flow . Furthermore, its metabolites have demonstrated anti-inflammatory properties and may play a role in pain modulation . Studies have shown that adrenic acid can inhibit thrombin-induced platelet aggregation through its metabolites, highlighting its potential cardiovascular protective effects .

Adrenic acid can be synthesized through various methods:

  • Biological Synthesis: The primary natural source of adrenic acid is the elongation of arachidonic acid via fatty acid elongases. This process involves the addition of two carbon units to the fatty acid chain.
  • Chemical Synthesis: Laboratory synthesis can be achieved through

Adrenic acid has several applications in both research and industry:

  • Pharmaceutical Research: Due to its biological activity, adrenic acid and its metabolites are studied for their potential therapeutic effects in cardiovascular diseases and inflammatory conditions.
  • Nutritional Science: As an essential fatty acid, adrenic acid is investigated for its role in brain development and function.
  • Cosmetics: Its moisturizing properties make it a candidate for use in skin care formulations.

Research on adrenic acid interactions has revealed its influence on various biological systems:

  • Vascular System: Studies indicate that adrenic acid can modulate vascular tone through its action on potassium channels and nitric oxide pathways .
  • Cellular Metabolism: Interaction with cytochrome P450 enzymes leads to the production of bioactive metabolites that impact cell signaling and inflammation .
  • Endothelial Function: Adrenic acid's metabolites have been shown to enhance endothelial function by promoting vasodilation and reducing oxidative stress .

Adrenic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Arachidonic AcidC20H32O2Precursor for eicosanoids; involved in inflammation
Docosapentaenoic AcidC22H34O2Omega-3 fatty acid; anti-inflammatory properties
Eicosapentaenoic AcidC20H30O2Omega-3 fatty acid; cardioprotective effects
Linoleic AcidC18H32O2Omega-6 fatty acid; essential for human health

Adrenic acid is unique due to its specific chain length and position of double bonds, which contribute to its distinct biological activities compared to these other compounds. Its role as a precursor for dihomo-prostaglandins sets it apart from arachidonic and docosapentaenoic acids, emphasizing its importance in vascular health and metabolism .

Physical Description

Liquid

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

332.271530387 g/mol

Monoisotopic Mass

332.271530387 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A solution in ethanol

UNII

8BAV9DA2XJ

Wikipedia

All-cis-docosa-7,10,13,16-tetraenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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